N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF2N5OS/c23-15-5-6-18(17(25)11-15)28-21(31)13-32-22-12-20(26-14-27-22)30-9-7-29(8-10-30)19-4-2-1-3-16(19)24/h1-6,11-12,14H,7-10,13H2,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFLPWLRSOOICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide is a compound of significant interest due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on antibacterial properties, enzyme inhibition, and molecular interactions.
Chemical Structure and Properties
The compound features a piperidine nucleus, which is often associated with various pharmacological activities, including anesthetic effects and glucose regulation. The presence of the sulfamoyl group enhances its therapeutic potential, particularly in antibacterial action and enzyme inhibition.
Antibacterial Activity
Recent studies have demonstrated that the synthesized derivatives of this compound exhibit moderate to strong antibacterial activity . Key findings include:
- Against Salmonella typhi : Strong activity was observed, indicating potential for treating infections caused by this pathogen.
- Against Bacillus subtilis : Moderate activity was also noted, suggesting efficacy in Gram-positive bacterial infections.
- Other Strains : The compound showed weak to moderate activity against additional bacterial strains such as Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Several derivatives displayed significant inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases.
- Urease : The compounds exhibited strong urease inhibition, with some showing IC50 values below 3 µM, highlighting their potential in treating conditions like urinary tract infections .
Molecular Interaction Studies
Molecular docking studies have elucidated the interactions of this compound with various amino acids. These studies indicate that the compound binds effectively to bovine serum albumin (BSA), which may enhance its bioavailability and therapeutic efficacy .
Case Studies
- Antibacterial Efficacy : A study synthesized a series of piperidine derivatives and tested their antibacterial properties. The most active compounds were identified as having IC50 values ranging from 0.63 to 2.14 µM against AChE .
- Enzyme Inhibition Profiles : Another investigation focused on the enzyme inhibition capabilities of these compounds. The results indicated that compounds with a piperidine structure had enhanced inhibitory effects on both AChE and urease compared to their counterparts lacking this moiety .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Pharmacophore Analysis
The compound’s pharmacophore includes:
- 4-Chlorophenylsulfonyl group : Enhances binding to hydrophobic pockets in target proteins.
- Piperidine carbonyl linkage : Stabilizes conformation via hydrogen bonding.
- 2-Methylphenylacetamide : Contributes to steric and electronic interactions.
Comparative analysis with analogs (Table 1) reveals how structural modifications influence physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Substituent-Driven Activity and Selectivity
- 4-Chlorophenyl vs. 4-Methoxyphenyl Sulfonyl Groups: The 4-chlorophenylsulfonyl group (electron-withdrawing) in the target compound may enhance binding affinity to hydrophobic pockets compared to the 4-methoxyphenyl analog (electron-donating), as seen in cannabinoid receptor studies where halogenation improved potency .
- 2-Methylphenyl vs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide?
- Methodological Answer : The compound can be synthesized via sequential sulfonylation and amidation reactions. A validated approach involves refluxing intermediates (e.g., sulfonamide derivatives) with acetic anhydride under controlled conditions to acetylate the amine group. For example, describes a similar synthesis where N-(4-chloro-2-nitrophenyl)methane sulfonamide was acetylated using acetic anhydride, yielding crystalline products after purification . Key parameters include reaction time (30–60 minutes), temperature (80–100°C), and solvent choice (ethanol for recrystallization).
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Determines precise molecular geometry and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and aromatic hydrogen, as observed in and ) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., sulfonyl, piperidinyl, and acetamide moieties). For instance, methyl protons in the 2-methylphenyl group typically resonate at δ 2.3–2.5 ppm .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values).
Q. How does the sulfonamide group influence the compound’s stability under varying pH conditions?
- Methodological Answer : The sulfonamide group’s stability can be assessed via accelerated degradation studies. Prepare solutions at pH 1–13 and monitor decomposition via HPLC at 25–40°C. The 4-chlorophenyl sulfonamide moiety is prone to hydrolysis under strongly acidic/basic conditions, requiring stabilization with buffered formulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR or crystallographic disorder)?
- Methodological Answer :
- Dynamic NMR Experiments : Variable-temperature NMR can detect conformational exchange in the piperidinyl or sulfonamide groups, explaining split peaks.
- Crystallographic Refinement : Apply disorder modeling (e.g., PART instructions in SHELXL) to address electron density ambiguities, as demonstrated in for similar acetamide derivatives .
- Cross-Validation : Compare data with computational predictions (e.g., DFT-optimized structures).
Q. What experimental design strategies optimize reaction yields while minimizing byproducts?
- Methodological Answer : Use Design of Experiments (DoE) to identify critical factors (e.g., reactant stoichiometry, temperature, catalyst loading). For example, highlights flow-chemistry approaches for precise control of reaction parameters, reducing side reactions in diazomethane synthesis . Apply response surface modeling to predict optimal conditions for the piperidinyl-carbonyl coupling step.
Q. How do intermolecular interactions in the crystal lattice affect the compound’s solubility and bioavailability?
- Methodological Answer : Analyze crystal packing using Mercury software. and reveal that head-to-tail hydrogen bonding (e.g., C–H⋯O interactions) creates stable lattices, reducing solubility. Modify co-crystallization agents (e.g., polyethylene glycol) to disrupt these interactions and enhance dissolution rates .
Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations. Focus on the sulfonamide group’s role in hydrogen bonding with active-site residues (e.g., catalytic lysine or aspartic acid). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) assays.
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental LogP values?
- Methodological Answer :
- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.
- Theoretical Adjustments : Use software (e.g., ChemAxon) to account for ionization (pKa correction) and intramolecular H-bonding in the piperidinyl-acetamide scaffold. notes that chlorophenyl groups increase hydrophobicity, which may explain higher experimental LogP .
Q. What strategies validate the absence of polymorphic forms in synthesized batches?
- Methodological Answer : Combine differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). ’s monoclinic crystal structure (space group P2₁/c) serves as a reference; deviations in DSC melting endotherms (>5°C) indicate new polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
